1-(Butylsulfonyl)piperazine

描述

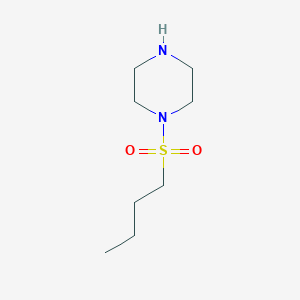

Structure

3D Structure

属性

IUPAC Name |

1-butylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-2-3-8-13(11,12)10-6-4-9-5-7-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWABFFIFVLMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588107 | |

| Record name | 1-(Butane-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926206-14-6 | |

| Record name | 1-(Butane-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Butylsulfonyl Piperazine and Its Analogues

Synthesis of Novel 1-(Butylsulfonyl)piperazine Derivatives and Scaffolds

The creation of novel derivatives based on the this compound scaffold is a dynamic field of research. Scientists are continuously exploring new synthetic routes and structural alterations to develop compounds with tailored properties.

The design of new this compound analogues is often guided by the principle of molecular hybridization. This strategy involves combining the this compound core with other known pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. The piperazine (B1678402) ring, with its two nitrogen atoms, offers a versatile platform for structural modifications. One nitrogen is acylated with the butylsulfonyl group, while the other is available for substitution, allowing for the attachment of a wide array of molecular fragments.

For instance, in the development of novel benzamide (B126) derivatives, the this compound moiety has been incorporated into a larger molecular framework. mdpi.com The design principle here is to append the sulfonylpiperazine group to a chloro-substituted phenylacetamide core, which is further attached to a chlorobenzamide. mdpi.com This modular design allows for the systematic exploration of structure-activity relationships by modifying each component of the molecule.

In another approach, the this compound scaffold can be part of a larger molecular structure where the piperazine ring acts as a linker. For example, it can be connected to an imidazo[2,1-b]thiazole (B1210989) core, a privileged scaffold in medicinal chemistry. nih.gov The design here aims to explore the synergistic effects of combining these two important chemical entities.

The choice of the sulfonyl group itself is also a key design consideration. While this article focuses on the butylsulfonyl group, analogues with other sulfonyl chlorides, such as methylsulfonyl or phenylsulfonyl, are also synthesized to study the impact of the alkyl or aryl substituent on the compound's properties. mdpi.com The synthesis of a series of N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine, including the butylsulfonyl derivative, highlights this design principle of varying the sulfonyl group to fine-tune the molecule's characteristics. pjps.pk

The reactivity of the this compound scaffold is influenced by the nature of the substituents on both the piperazine ring and the sulfonyl group. While specific studies on the reactivity of this compound are not extensively documented, general principles of organic chemistry can be applied to understand these effects.

The presence of the electron-withdrawing butylsulfonyl group deactivates the nitrogen atom to which it is attached (N-1) towards electrophilic attack. This effect is due to the delocalization of the nitrogen's lone pair of electrons towards the electron-deficient sulfur atom. Consequently, the other nitrogen atom of the piperazine ring (N-4) becomes the primary site for nucleophilic reactions, such as alkylation or acylation.

The nature of the alkyl or aryl group attached to the sulfonyl function can also modulate the reactivity. While the butyl group in this compound has a modest electron-donating inductive effect, replacing it with a more electron-withdrawing group, such as a p-toluenesulfonyl (tosyl) group, would further decrease the electron density on the N-1 nitrogen.

The reactivity of the sulfonyl group itself can be influenced by the piperazine ring. The sulfonyl group can undergo oxidation to form sulfone derivatives. The ease of this oxidation could be subtly affected by the electronic environment of the piperazine ring.

A summary of the synthesis of a specific this compound derivative is presented in the table below.

| Compound Name | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| N-(5-(2-(4-(butylsulfonyl)piperazin-1-yl)-2-oxoethyl)-2-chlorophenyl)-4-chlorobenzamide | N-(2-chloro-5-(2-(piperazin-1-yl)-2-oxoethyl)phenyl)-4-chlorobenzamide, Butylsulfonyl chloride | Dichloromethane, 0 °C to reaction completion | 90.1 | mdpi.comnih.gov |

Pharmacological and Biological Activity Profiling of 1 Butylsulfonyl Piperazine

Investigation of Molecular Targets and Ligand-Receptor Interactions

Identification of Potential Enzyme Inhibitors

Direct evidence of 1-(butylsulfonyl)piperazine acting as an enzyme inhibitor is not documented in the reviewed literature. However, the broader class of sulfonylpiperazine derivatives has been investigated for enzyme inhibitory activity. For instance, a series of imidazo[2,1-b]thiazole-based sulfonyl piperazines were synthesized and evaluated as inhibitors of carbonic anhydrase II, with some compounds showing activity in the micromolar range. Another study focused on sulfonyl piperazine (B1678402) derivatives as inhibitors of LpxH, an essential enzyme in Gram-negative bacteria, establishing a preliminary structure-activity relationship for that class of compounds. Similarly, diarylpyrimidine derivatives containing a piperazine sulfonyl group have been identified as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase. These findings highlight the potential of the sulfonylpiperazine scaffold in designing enzyme inhibitors, though specific inhibitory data for this compound itself is absent.

Receptor Binding Affinity Studies

There is a lack of specific data from receptor binding affinity studies for this compound. Research has been conducted on more complex molecules containing this moiety. For example, a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were developed as antagonists for the A(2B) adenosine (B11128) receptor, with some derivatives exhibiting subnanomolar affinity. This suggests that the sulfonylpiperazine group can be incorporated into molecules that bind with high affinity to specific G-protein coupled receptors. However, the binding affinity of the parent compound remains uncharacterized.

Modulation of Protein-Protein Interactions

The modulation of protein-protein interactions (PPIs) is a critical mechanism for controlling cellular processes, and small molecules are increasingly being investigated as modulators of these interactions. While the piperazine scaffold is a common feature in molecules designed to target PPIs, there are no specific studies demonstrating that this compound modulates any particular protein-protein interaction. The development of PPI modulators often involves larger, more complex molecules designed to interact with extensive protein surfaces.

Cellular Assays and Phenotypic Screening

Information regarding the effects of this compound in cellular assays is not available in the current body of scientific literature.

Functional Cell-Based Assays for Biological Response

There is no published data from functional cell-based assays designed to measure a specific biological response to this compound. Such assays are typically performed after initial identification of a molecular target or a phenotypic effect, which, for this particular compound, has not been reported.

High-Throughput Screening Methodologies

High-throughput screening (HTS) represents a cornerstone in modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their potential biological activity. These methodologies employ automation and robotics to test compound libraries against specific biological targets, such as enzymes or receptors, in a miniaturized format (e.g., microtiter plates). The primary objective of HTS is to identify "hits"—compounds that modulate the target's activity in a desired manner.

A review of the scientific literature and publicly available bioactivity databases indicates that This compound has not been the subject of specific, published high-throughput screening campaigns. While the broader class of piperazine-containing molecules is frequently included in screening libraries due to their privileged structural nature in medicinal chemistry, specific data for this particular compound is not available.

Generally, an HTS campaign for a compound like this compound would involve its inclusion in a larger chemical library and testing against a panel of biological targets. The results of such a screening would typically be presented in a data table, as illustrated below with hypothetical data for a related class of compounds.

Table 1: Illustrative High-Throughput Screening Data for a Hypothetical Piperazine Compound Series (Note: This data is for illustrative purposes and does not represent actual findings for this compound)

| Target | Assay Type | Compound Concentration (µM) | Percent Inhibition (%) |

|---|---|---|---|

| Enzyme A | Biochemical | 10 | 8.2 |

| Receptor B | Cell-based | 10 | 15.5 |

| Ion Channel C | Electrophysiology | 10 | 3.1 |

Preclinical Pharmacodynamics and Efficacy Studies

Preclinical pharmacodynamic (PD) studies are designed to investigate the biochemical and physiological effects of a drug on a biological system. These studies are critical for understanding a compound's mechanism of action and for establishing a rationale for its potential therapeutic use.

Proof-of-concept (PoC) studies are a crucial step in drug development, aimed at demonstrating that a new compound has the intended biological effect in a relevant disease model. These studies provide the initial evidence of efficacy and are essential for deciding whether to advance a compound into later stages of clinical development. PoC studies can range from in vitro experiments using patient-derived cells to in vivo studies in animal models of a specific disease.

There are no specific proof-of-concept studies published in the scientific literature for This compound . While related sulfonyl piperazine derivatives have been investigated for various activities, such as carbonic anhydrase inhibition, this particular compound has not been singled out for such validation studies.

A hypothetical PoC study for a compound from this chemical class might involve testing its ability to inhibit a target enzyme in a relevant cell line, with the results presented as follows:

Table 2: Hypothetical Proof-of-Concept Data for a Sulfonylpiperazine Derivative in a Cell-Based Assay (Note: This data is for illustrative purposes and does not represent actual findings for this compound)

| Cell Line | Biological Target | Measurement | Result (IC₅₀ in µM) |

|---|---|---|---|

| Human Cancer Cell Line (e.g., HeLa) | Target Kinase X | Kinase Activity Assay | > 50 |

Exploration of Biological Pathways Perturbation

Understanding how a compound affects biological pathways is key to elucidating its mechanism of action and potential off-target effects. Techniques such as transcriptomics, proteomics, and metabolomics are often employed to gain a global view of the cellular changes induced by a compound.

No studies have been published detailing the perturbation of biological pathways by This compound . Research on other piperazine derivatives has shown that this chemical scaffold can interact with a wide range of biological targets and pathways, often involving monoamine neurotransmitter systems in the central nervous system. However, the specific effects of the butylsulfonyl substitution on piperazine in this context have not been documented.

An analysis of biological pathway perturbation would typically involve treating a biological system (e.g., a specific cell type) with the compound and then measuring changes in gene expression or protein levels. The most significantly affected pathways would then be identified through bioinformatics analysis.

Table 3: Illustrative Results of a Pathway Analysis for a Hypothetical Bioactive Compound (Note: This data is for illustrative purposes and does not represent actual findings for this compound)

| Biological Pathway | p-value | Fold Enrichment | Genes Involved |

|---|---|---|---|

| MAPK Signaling Pathway | 0.001 | 4.2 | Gene A, Gene B, Gene C |

| Apoptosis | 0.005 | 3.5 | Gene D, Gene E |

Mechanistic Investigations and Structure Activity Relationship Sar Studies

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of a compound provides a detailed picture of its interaction with cellular components. For piperazine-containing molecules, these mechanisms can be diverse, ranging from direct enzyme inhibition to modulation of complex signaling networks. nih.gov

While specific kinetic studies on 1-(Butylsulfonyl)piperazine are not extensively documented in publicly available literature, research on structurally related piperazine-containing inhibitors provides significant insights. Studies on piperazine-based inhibitors targeting gut microbial β-glucuronidase (GUS) enzymes, which are implicated in drug and toxin-related gut toxicity, offer a relevant model for the potential mechanism of this compound. nih.gov

The inhibitory action of these piperazine (B1678402) analogs often involves the formation of a covalent bond between the substrate and the nucleophilic secondary amine of the piperazine ring. nih.gov This interaction is critical for the inhibition of the target enzyme. Kinetic analyses of potent analogs have identified them as slow-binding, substrate-dependent inhibitors. nih.gov This type of inhibition is characterized by an initial weak binding of the inhibitor to the enzyme, followed by a slower conformational change that results in a more tightly bound complex. rose-hulman.edu

The process of characterizing enzyme inhibition involves determining key kinetic parameters. numberanalytics.com The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Kᵢ) provides a measure of the inhibitor's binding affinity to the enzyme. numberanalytics.com For slow-binding inhibitors, the kinetic evaluation is more complex, involving the analysis of progress curves to determine the rates of onset of inhibition. nih.gov

Table 1: Example of Kinetic Data for a Piperazine-Containing GUS Inhibitor Analog

| Parameter | Value | Description |

|---|---|---|

| IC₅₀ | Variable (µM range) | Concentration for 50% inhibition of GUS in E. coli culture. nih.gov |

| Inhibition Type | Slow-binding | The inhibitor binds slowly and tightly to the enzyme. nih.gov |

| Mechanism | Substrate-dependent | The presence of the substrate influences the inhibitory action. nih.gov |

The identification of signaling pathways affected by a compound is crucial for understanding its broader biological impact. This analysis is often conducted using data from transcriptomic and proteomic studies. Tools like Ingenuity Pathway Analysis (IPA) evaluate sets of differentially expressed genes or proteins to identify signaling and metabolic pathways that are likely activated or inhibited. dkfz.denih.gov

For a compound like this compound, pathway analysis could reveal its influence on various cellular processes. For instance, studies on other molecular entities have used this approach to link differentially expressed genes to pathways involved in inflammation, cell-to-cell signaling, and molecular transport. nih.govnih.gov Although specific pathway analyses for this compound are not available, the methodology remains a cornerstone for mechanism-of-action studies. The process involves mapping affected genes and proteins to established canonical pathways, helping to predict downstream biological effects and potential therapeutic applications or off-target effects. dkfz.de

Transcriptomics and proteomics are powerful omics technologies used to obtain a global view of how a compound affects gene and protein expression within a cell or organism. nih.gov These techniques provide a comprehensive dataset that can be used to generate hypotheses about the mechanism of action. frontiersin.org

Transcriptomic Profiling: This involves analyzing the complete set of RNA transcripts (the transcriptome) in a sample. By comparing the transcriptomes of treated versus untreated cells, researchers can identify differentially expressed genes (DEGs). nih.gov This information can point towards biological processes and pathways modulated by the compound. frontiersin.org

Proteomic Profiling: This is the large-scale study of proteins (the proteome). It identifies and quantifies the proteins present in a sample, revealing differentially expressed proteins (DEPs) upon treatment with a compound. frontiersin.orgmdpi.com Proteomics can also provide insights into post-translational modifications, protein-protein interactions, and protein localization, which are critical for understanding cellular function. frontiersin.org

Integrated analysis of both transcriptomic and proteomic data provides a more complete picture of the biological response to a compound, as it can reveal correlations (or a lack thereof) between mRNA and protein levels, highlighting the importance of post-transcriptional and post-translational regulation. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. researchgate.netnih.gov It is a key component of modern drug discovery, used for virtual screening and lead optimization. frontiersin.org The fundamental principle is that the structure of a molecule determines its activity. researchgate.net

The first step in QSAR modeling is the calculation of molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule. Descriptors can be classified based on their dimensionality:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Connectivity indices, topological indices, and structural fragments.

3D Descriptors: Molecular shape, volume, and surface area-related parameters.

Once descriptors are calculated for a set of compounds with known activities (a training set), a mathematical model is built to correlate these descriptors with the biological activity. nih.gov Various machine learning techniques can be used to build these predictive models, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN) researchgate.net

For piperazine derivatives, QSAR models could be developed to predict their inhibitory activity against a specific target or other properties like bioavailability. nih.govresearchgate.net These models help researchers prioritize which new derivatives to synthesize and test, saving time and resources. frontiersin.org

The reliability of a QSAR model depends on its statistical validation. nih.gov A robust model must be able to accurately predict the activity of compounds not included in the training set. Several statistical metrics are used for validation:

Coefficient of Determination (R²): This measures the goodness-of-fit of the model to the training data. An R² value close to 1 indicates a strong correlation. nih.gov

Cross-validated Coefficient of Determination (Q²): This is a measure of the model's predictive power, typically calculated using a leave-one-out or leave-many-out cross-validation procedure. A high Q² value (e.g., > 0.6) is considered a good indicator of predictive ability. nih.gov

External Validation: The model's predictive performance is tested on an external set of compounds that were not used in model development. The predictive R² (R²_pred) is calculated for this set.

A statistically valid QSAR model is one that is not over-parameterized and demonstrates good predictive power for both internal and external datasets. nih.govmdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(Butylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine |

Conformational Analysis and Binding Mode Predictions

Conformational analysis and the prediction of binding modes are critical for understanding how this compound might interact with a specific biological target. These computational approaches provide insights into the three-dimensional arrangement of the molecule and its preferred orientation within a protein's binding site.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. For derivatives of this compound, docking studies have been instrumental in identifying potential biological targets and elucidating key binding interactions.

In studies on related piperazine-containing molecules, molecular docking has been successfully used to predict their binding affinity and orientation within the active sites of various enzymes. For instance, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been docked into the active site of carbonic anhydrase IX (CAIX), a protein overexpressed in some cancer cells. mdpi.com These simulations revealed that the sulfonyl group often participates in crucial interactions with the zinc ion in the enzyme's active site, while the piperazine ring and its substituents form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. mdpi.com

Similarly, docking studies of benzamide (B126) derivatives containing a butylsulfonyl)piperazine moiety have been performed against the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. mdpi.com These simulations have helped to rationalize the observed biological activity by demonstrating how these compounds can fit into the receptor's binding pocket and form specific hydrogen bonds with residues like Tyr394 and Glu518. mdpi.com

While direct molecular docking data for this compound is not extensively published, the findings from these related compounds suggest that the butylsulfonyl group would likely be a key pharmacophoric feature, engaging in important interactions with the target protein. The piperazine ring provides a versatile scaffold that can be oriented to optimize secondary interactions.

Table 1: Representative Molecular Docking Data for Related Piperazine Derivatives

| Compound Type | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | His94, His96, His119, Thr200, Val121 | -7.5 to -8.3 | mdpi.com |

| Benzamide derivatives with a butylsulfonyl)piperazine moiety | Smoothened (Smo) Receptor | Tyr394, Glu518 | Not specified | mdpi.com |

| N-phenyl Piperazine derivatives | α-amylase | Not specified | -8.44 to -8.49 | biomedpharmajournal.org |

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the evaluation of its stability and the conformational changes that may occur over time. This technique is often used to refine the results of molecular docking studies.

For piperazine-based compounds, MD simulations have been employed to assess the stability of the predicted binding poses. nih.gov These simulations typically involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic trajectories over a period of nanoseconds. Analysis of these trajectories can reveal the persistence of key hydrogen bonds and hydrophobic interactions, thus validating the docking results. nih.gov

A common application of MD simulations in this context is the calculation of binding free energies using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach. nih.gov This method provides a more accurate estimation of the binding affinity than docking scores alone by considering the dynamic nature of the interaction and the effects of solvation.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. unina.it A pharmacophore model can be generated based on a set of active molecules (ligand-based) or from the structure of the ligand-receptor complex (structure-based). biointerfaceresearch.commdpi.com

For classes of compounds that include the piperazine scaffold, pharmacophore models have been developed to guide the design of new, more potent derivatives. mdpi.comresearchgate.net These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.com For example, a pharmacophore model for RIPK2 inhibitors was developed that included two hydrophobic centers, two hydrogen bond acceptors, and one hydrogen bond donor. mdpi.com

In the context of this compound, a pharmacophore model would likely highlight the sulfonyl group as a strong hydrogen bond acceptor and the butyl group as a hydrophobic feature. The nitrogen atoms of the piperazine ring could also act as hydrogen bond acceptors or be protonated to act as hydrogen bond donors or form ionic interactions. The development of a specific pharmacophore model for a target of this compound would be a valuable step in understanding its SAR and in the rational design of new analogs. nih.govresearchgate.netresearchgate.net

Table 2: Common Pharmacophoric Features in Piperazine-Containing Ligands

| Pharmacophoric Feature | Potential Contribution from this compound |

|---|---|

| Hydrogen Bond Acceptor | Oxygen atoms of the sulfonyl group, nitrogen atoms of the piperazine ring |

| Hydrogen Bond Donor | Protonated nitrogen atom of the piperazine ring |

| Hydrophobic Region | Butyl chain |

| Aromatic/Hydrophobic Group | Not directly present, but can be a site for substitution |

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural assignment of 1-(Butylsulfonyl)piperazine. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.

In a typical ¹H NMR spectrum, the protons of the butyl group exhibit characteristic signals in the aliphatic region. The terminal methyl (CH₃) protons are expected to appear as a triplet, while the methylene (B1212753) (CH₂) groups adjacent to the methyl group, the subsequent methylene group, and the methylene group attached to the sulfonyl group will appear as multiplets. The piperazine (B1678402) ring protons typically show two distinct sets of signals, corresponding to the methylene groups adjacent to the sulfonyl group and those adjacent to the secondary amine. The dynamic nature of the piperazine ring, often undergoing chair-to-chair interconversion, can lead to complex or broadened signals. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. The four carbons of the butyl group will resonate in the upfield region of the spectrum. The carbon atoms of the piperazine ring will appear at different chemical shifts due to the influence of the electron-withdrawing sulfonyl group and the nitrogen atom of the secondary amine. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions. nih.govpjps.pk)

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Butyl-CH₃ | ~0.9 (triplet) | ~13.5 |

| Butyl-CH₂-CH₃ | ~1.4 (sextet) | ~21.0 |

| Butyl-CH₂-CH₂SO₂ | ~1.7 (quintet) | ~25.5 |

| Butyl-CH₂-SO₂ | ~2.9 (triplet) | ~52.0 |

| Piperazine-CH₂-N(SO₂) | ~3.2 (triplet) | ~45.5 |

| Piperazine-CH₂-NH | ~2.9 (triplet) | ~45.0 |

| Piperazine-NH | Broad singlet | N/A |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can aid in structural confirmation. Using techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺. The high-resolution mass spectrometry (HRMS) measurement provides the exact mass of the molecule, allowing for the determination of its elemental composition. nih.govrsc.org

The fragmentation of this compound under collision-induced dissociation (CID) is predictable based on the fragmentation patterns of related piperazine derivatives. xml-journal.netmdpi.com Key fragmentation pathways likely include:

Cleavage of the C-S bond, leading to the loss of the butyl radical or the butanesulfonyl radical.

Loss of sulfur dioxide (SO₂).

Ring-opening and subsequent fragmentation of the piperazine moiety, often resulting in characteristic ions with m/z values of 56, 70, or 86, corresponding to fragments of the piperazine ring. xml-journal.netresearchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Value |

| Chemical Formula | C₈H₁₈N₂O₂S |

| Molecular Weight | 206.31 g/mol |

| [M+H]⁺ (ESI-MS) | m/z 207.1162 |

| Common Fragment Ion (loss of C₄H₉) | m/z 149.04 |

| Common Fragment Ion (Piperazine ring) | m/z 85.07 |

| Common Fragment Ion (Piperazine ring) | m/z 56.05 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to investigate its conformational properties. americanpharmaceuticalreview.com The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.

Key expected vibrational bands include:

S=O Stretching: Strong absorption bands in the IR spectrum, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), are characteristic of the sulfonyl group. ethz.ch

N-H Stretching: A moderate band in the region of 3300-3400 cm⁻¹ corresponds to the stretching of the N-H bond of the secondary amine in the piperazine ring. researchgate.net

C-H Stretching: Multiple bands in the 2850-3000 cm⁻¹ region arise from the C-H stretching vibrations of the butyl group and the piperazine ring. nih.gov

N-H Bending: A band around 1600 cm⁻¹ can be attributed to the N-H bending vibration.

Raman spectroscopy provides complementary information and is particularly sensitive to the non-polar S-C and C-C bonds. researchgate.net Conformational analysis can be performed by studying shifts in vibrational frequencies, as different conformers (e.g., chair vs. boat conformations of the piperazine ring) can result in distinct spectral features. ias.ac.in The presence of the bulky butylsulfonyl group is expected to strongly favor the chair conformation where this substituent occupies an equatorial position to minimize steric hindrance.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1350 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1160 | Strong |

| Amine (NH) | Stretch | ~3350 | Moderate |

| Alkane (CH₂, CH₃) | Stretch | 2850-3000 | Strong |

| Amine (NH) | Bend | ~1600 | Moderate |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state, providing precise data on bond lengths, bond angles, and conformational details. nih.gov Although a specific crystal structure for this compound is not publicly available, data from closely related structures, such as 4-Phenyl-piperazine-1-sulfonamide, can provide significant insight. researchgate.net

Based on analogous structures, it is expected that:

The piperazine ring will adopt a stable chair conformation in the crystal lattice. nih.govresearchgate.net

The large butylsulfonyl group will occupy the equatorial position on the nitrogen atom to minimize steric strain.

The geometry around the sulfur atom will be tetrahedral.

Intermolecular hydrogen bonds involving the N-H of the piperazine ring and the oxygen atoms of the sulfonyl group of an adjacent molecule are likely to be a key feature of the crystal packing. researchgate.net

This technique provides unequivocal proof of the molecular structure and reveals how the molecules arrange themselves in a crystalline solid. ncl.ac.uk

Table 4: Predicted Crystallographic Parameters for this compound (based on an analogue researchgate.net)

| Parameter | Description | Expected Finding |

| Crystal System | The geometric category of the crystal lattice. | Likely Monoclinic or Orthorhombic |

| Space Group | The symmetry group of the crystal. | e.g., P2₁/c |

| Piperazine Conformation | The 3D shape of the piperazine ring. | Chair |

| S-N Bond Length | The distance between the sulfur and nitrogen atoms. | ~1.63 Å |

| S-O Bond Length | The distance between the sulfur and oxygen atoms. | ~1.43 Å |

| Hydrogen Bonding | Intermolecular interactions. | N-H···O=S interactions linking molecules. |

Applications of 1 Butylsulfonyl Piperazine in Academic Research and Drug Discovery

Utility as a Chemical Probe for Target Validation

While 1-(Butylsulfonyl)piperazine itself has not been prominently featured as a chemical probe in major studies, its structural analogs have proven essential in the process of target validation. Chemical probes are small molecules designed to interact with a specific protein target, allowing researchers to study its biological function. For a compound to be an effective probe, it must demonstrate high potency and selectivity for its intended target.

Research into analogous compounds, such as 1-(5-isoquinolinesulfonyl)piperazine derivatives, highlights the utility of the sulfonylpiperazine scaffold in developing probes for enzymes like Mycobacterium tuberculosis IMPDH, a target for anti-tubercular drugs nih.gov. In such studies, the sulfonylpiperazine core serves as a key structural element for binding to the target enzyme. The butylsulfonyl group in this compound would offer a combination of polarity from the sulfonyl group and lipophilicity from the butyl chain, properties that can be fine-tuned to achieve desired target engagement and cellular permeability. The development of such a probe would be instrumental in validating the role of a specific protein in a disease pathway before committing to a full-scale drug discovery program.

Table 1: Key Characteristics of an Ideal Chemical Probe and the Potential Role of this compound

| Characteristic | General Requirement | Potential Contribution of this compound Structure |

| Potency | High affinity for the target protein (typically nanomolar range). | The sulfonyl group can act as a hydrogen bond acceptor, while the piperazine (B1678402) ring can be modified to enhance binding. |

| Selectivity | Minimal interaction with other proteins to avoid off-target effects. | The specific stereoelectronic profile of the butylsulfonyl group can be tailored to fit a unique binding pocket, enhancing selectivity. |

| Cell Permeability | Ability to cross cell membranes to reach intracellular targets. | The butyl group increases lipophilicity, which can aid in passive diffusion across cell membranes. |

| Mechanism of Action | A well-defined interaction with the target (e.g., inhibition, activation). | The sulfonylpiperazine moiety is a common feature in many enzyme inhibitors. |

Role as a Building Block in Complex Molecular Synthesis

The this compound molecule is a valuable bifunctional building block for the synthesis of more complex molecules. The piperazine ring contains a secondary amine (NH group) that can serve as a nucleophile, allowing for the introduction of a wide variety of substituents. The presence of the electron-withdrawing butylsulfonyl group modulates the reactivity of this amine compared to unsubstituted piperazine.

This scaffold is typically used in reactions such as:

N-Alkylation: Reacting with alkyl halides or other electrophiles to introduce new carbon chains.

N-Arylation: Participating in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach aryl or heteroaryl groups.

Acylation: Forming amide bonds by reacting with acyl chlorides or carboxylic acids.

Reductive Amination: Reacting with aldehydes or ketones to form more complex amine structures.

The butylsulfonyl group imparts specific physicochemical properties to the final molecule, such as increased polarity and the potential for hydrogen bonding, which can be crucial for biological activity and pharmacokinetic profiles nih.gov. Its use as an intermediate allows synthetic chemists to systematically build libraries of compounds for screening in drug discovery programs researchgate.netresearchgate.netresearchgate.net.

Table 2: Synthetic Reactions Employing this compound as a Building Block

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Benzyl bromide | 1-(Butylsulfonyl)-4-benzylpiperazine |

| N-Arylation | 2-Chloropyrimidine | 1-(Butylsulfonyl)-4-(pyrimidin-2-yl)piperazine |

| Acylation | Acetyl chloride | 1-(4-(Butylsulfonyl)piperazin-1-yl)ethan-1-one |

| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | 1-(Butylsulfonyl)-4-cyclohexylpiperazine |

Contributions to Medicinal Chemistry Programs and Lead Optimization

The sulfonylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds developed for various therapeutic areas researchgate.netresearchgate.net. The process of lead optimization involves modifying a promising hit compound to improve its efficacy, selectivity, and pharmacokinetic properties. The this compound structure offers several avenues for such optimization.

The butylsulfonyl group can influence several key drug-like properties:

Solubility: The polar sulfonyl group can enhance aqueous solubility, which is often a challenge in drug development.

Metabolic Stability: The sulfonamide bond is generally stable to metabolic degradation, potentially increasing the half-life of a drug candidate.

Target Binding: The SO₂ group can act as a strong hydrogen bond acceptor, forming crucial interactions with protein targets nih.gov.

Lipophilicity: The butyl chain provides a lipophilic component that can be modified to balance solubility and permeability, in accordance with principles like Lipinski's Rule of Five.

In structure-activity relationship (SAR) studies, the butyl group can be systematically varied (e.g., shortened, lengthened, or branched) to probe the steric and electronic requirements of the target's binding pocket nih.govnih.gov. This iterative process of synthesis and biological testing is fundamental to optimizing a lead compound into a clinical candidate nih.gov. For example, studies on sulfonylurea-based piperazine inhibitors have demonstrated that modifications on the piperazine and sulfonyl components significantly impact potency and pharmacokinetic profiles nih.gov.

Table 3: Impact of the Butylsulfonyl Group on Drug Properties in Lead Optimization

| Property | Influence of Sulfonyl (SO₂) Group | Influence of Butyl (C₄H₉) Group |

| Aqueous Solubility | Increases polarity and potential for H-bonding, often improving solubility. | Increases lipophilicity, potentially decreasing aqueous solubility. |

| Lipophilicity (LogP) | Decreases LogP. | Increases LogP. |

| Metabolic Stability | Sulfonamide bond is generally robust. | Can be a site for oxidative metabolism (e.g., hydroxylation). |

| Target Interaction | Acts as a hydrogen bond acceptor. | Can form van der Waals interactions in hydrophobic pockets. |

| Permeability | May decrease permeability due to polarity. | May increase permeability due to lipophilicity. |

Exploration in Novel Drug Delivery System Components

While specific studies detailing the use of this compound in drug delivery systems are scarce, the physicochemical properties of the piperazine scaffold make it an attractive component for such technologies. Novel drug delivery systems aim to improve the therapeutic efficacy of drugs by controlling their release and targeting them to specific sites in the body.

The piperazine ring can be protonated at physiological pH, imparting a positive charge that can be exploited for various delivery strategies. For instance, piperazine-containing lipids or polymers could be formulated into nanoparticles or liposomes. The butylsulfonyl group would further modify the polarity and amphiphilicity of these materials, influencing how they self-assemble and encapsulate drug molecules. These properties are critical for the stability of the delivery vehicle and the release kinetics of the payload.

Development as a Research Reagent for Biological Assays

In the context of biological assays, derivatives of this compound can be developed as valuable research reagents nih.gov. For example, by attaching a fluorescent tag, a biotin label, or a radioactive isotope to the piperazine nitrogen, the molecule can be transformed into a tracer for ligand-binding assays or a probe for imaging studies.

Furthermore, in high-throughput screening (HTS) campaigns, sulfonylpiperazine derivatives often serve as starting points for identifying novel inhibitors or modulators of enzymes and receptors. This compound could be included in compound libraries used to screen against a wide array of biological targets. Its defined structure and physicochemical properties make it a useful tool for establishing initial structure-activity relationships and identifying new biological activities nih.gov.

Future Directions and Emerging Research Avenues for 1 Butylsulfonyl Piperazine

Design and Synthesis of Conformationally Restricted Analogues

A promising strategy to enhance the pharmacological properties of the 1-(butylsulfonyl)piperazine scaffold is the design and synthesis of conformationally restricted analogues. By limiting the flexibility of the molecule, researchers can improve its binding affinity and selectivity for a specific biological target, while also potentially enhancing its metabolic stability and bioavailability. This approach involves incorporating the piperazine (B1678402) ring into more rigid structures, such as bicyclic or spirocyclic systems. doi.orgnih.gov

Methodologies for creating such constrained structures are well-established. For instance, synthetic routes can be designed to form bicyclic piperazinone ring skeletons, effectively locking the molecule into a more defined three-dimensional shape. doi.org The synthesis of these complex structures often involves multi-step processes, which may include palladium-catalyzed reactions and intramolecular cyclizations to build the rigid framework. nih.gov By exploring these synthetic strategies, new analogues of this compound can be developed with potentially superior therapeutic profiles compared to their more flexible parent compound. The development of such analogues represents a key step in refining the structure-activity relationship (SAR) for this class of compounds. mdpi.com

Exploration of Multi-Target Directed Ligands Incorporating the this compound Scaffold

The traditional "one-target, one-drug" approach is often insufficient for treating complex, multifactorial diseases. researchgate.netspringernature.com This has led to the rise of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. researchgate.netspringernature.comjneonatalsurg.com The piperazine moiety is a common feature in the design of MTDLs, particularly for complex neurological disorders. researchgate.netnih.gov

The this compound scaffold is an attractive starting point for developing novel MTDLs. Its structure can be systematically modified to incorporate pharmacophores that recognize different targets. For example, piperazine-based compounds have been designed to dually inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). researchgate.net By integrating the this compound core with other functional groups known to interact with relevant biological targets, it is possible to create a new generation of therapeutics. This strategy holds the potential to address complex pathologies more effectively than single-target agents. nih.gov

Integration with Advanced Omics Technologies for Systems-Level Understanding

To fully comprehend the biological effects of this compound derivatives, future research must move beyond single-target interactions and embrace a systems-level perspective. mdpi.comnih.gov Advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide the tools for such a comprehensive analysis. mdpi.comcedarville.edu These high-throughput methods allow for the simultaneous measurement of thousands of molecular entities, offering a holistic view of how a compound affects a biological system. mdpi.comnih.gov

Computational Methodologies for Rational Design and Discovery

Computational approaches are indispensable tools in modern drug discovery for the rational design of new molecules. semanticscholar.org Techniques such as molecular docking and molecular dynamics (MD) simulations can be used to predict how this compound derivatives will interact with their biological targets at an atomic level. nih.govnih.gov These methods allow researchers to visualize the binding mode of a ligand within a protein's active site and to calculate its binding affinity. nih.gov

These computational studies can guide the synthesis of new analogues with improved potency and selectivity. semanticscholar.orgresearchgate.net For example, docking studies can help prioritize which chemical modifications are most likely to enhance binding, thereby saving time and resources in the lab. nih.gov Furthermore, MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, revealing crucial interactions that stabilize the bound state. nih.gov The use of these computational tools enables a more efficient and targeted exploration of the chemical space around the this compound scaffold.

Potential in Novel Therapeutic Areas based on Target Identification

While the this compound scaffold has been explored for certain activities, its full therapeutic potential may lie in novel areas. Identifying new biological targets for this class of compounds is a critical avenue for future research. The structural similarity of this compound to other known bioactive piperazine derivatives suggests it may interact with a range of proteins.

Several potential targets for piperazine-containing molecules have been identified, which could be relevant for this compound derivatives:

Carbonic Anhydrases (CAs) : Sulfonamide-based compounds are known inhibitors of CAs, and piperazine-sulfonamide hybrids have shown potent inhibition of various isoforms, including the tumor-associated CA IX. nih.gov

Sigma Receptors : The sigma-1 (S1R) receptor is a target for numerous piperazine-based compounds, and ligands for this receptor are being investigated for various central nervous system applications. nih.govresearchgate.netrsc.org

S100A2 Protein : Novel piperazine derivatives have been developed as inhibitors of the S100A2 calcium-binding protein, which is implicated in cell proliferation pathways. nih.gov

Serotonin (B10506) Receptors : Arylpiperazine derivatives are known to have high affinity for serotonin receptors, such as 5-HT1A, a key target in neuropsychiatric drug discovery. researchgate.net

Exploring the activity of this compound and its analogues against these and other novel targets could uncover new and unexpected therapeutic applications.

常见问题

Q. What are the recommended methods for synthesizing 1-(butylsulfonyl)piperazine derivatives with high purity?

A validated approach involves refluxing precursors (e.g., brominated intermediates) with a base like NaHCO₃ in acetonitrile, followed by solvent evaporation and recrystallization from ethyl acetate. This method ensures high yield (~56%) and purity, as demonstrated in ligand synthesis for metal coordination studies . Optimization of reaction time (e.g., 3 hours) and stoichiometric ratios (e.g., 1:1.66 precursor-to-base ratio) is critical to minimizing side products.

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection is a robust method. For example, using an internal standard like p-tolylpiperazine (pTP) improves accuracy in complex matrices such as hair or plasma. Method validation should include specificity, linearity (e.g., 0.1–50 ng/mg range), and precision (RSD <15%) to address matrix interference . Derivatization with reagents like EDC/HOAt may enhance detection sensitivity for carboxyl-containing analogs .

Q. How does substitution on the piperazine ring influence physicochemical properties of this compound derivatives?

Substituents like sulfonyl or aryl groups alter pKa values, solubility, and logP. For instance, electron-withdrawing groups (e.g., -SO₂Bu) decrease basicity, shifting pKa by ~1–2 units compared to unsubstituted piperazine. Thermodynamic studies using potentiometric titration (constant ionic medium, 0.15 M NaCl) reveal these trends, with van’t Hoff analysis providing ΔH° and ΔS° for protonation equilibria .

Advanced Research Questions

Q. How can multivariate statistical analysis resolve structural ambiguities in this compound isomers?

Raman microspectroscopy (20 mW laser, 128–256 scans) generates high-resolution spectra for isomer differentiation. Principal Component Analysis (PCA) reduces dimensionality, explaining >99% variance in trifluoromethylphenyl or chlorophenyl analogs. Linear Discriminant Analysis (LDA) then classifies isomers (e.g., 3-TFMPP vs. 4-TFMPP) based on peak positions and intensities, achieving >95% separation accuracy .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

Discrepancies in receptor binding (e.g., serotonin 5-HT₂B/2C) may arise from stereochemical impurities or metabolite interference. Rigorous chiral HPLC purification and metabolite profiling (e.g., LC-MS/MS) are essential. Comparative studies using standardized assays (e.g., radioligand displacement for IC₅₀ values) and controls (e.g., mCPP as a reference) can clarify structure-activity relationships .

Q. What thermodynamic parameters govern metal-ligand complexation with this compound-based ligands?

Stability constants (logβ) and selectivity for transition metals (e.g., Pt²⁺, Pd²⁺) are determined via potentiometric titration. For example, water-soluble ligands like 4,6-dimethyl-bis(piperazinyl)benzene exhibit logβ values >8 for Pr³⁺, driven by enthalpy changes (ΔH° ≈ -30 kJ/mol). Competitive titrations with EDTA help assess selectivity in multi-metal systems .

Q. How do experimental conditions affect the degradation kinetics of this compound under physiological pH?

Accelerated stability studies (pH 1–9, 37°C) monitored by LC-UV reveal pseudo-first-order degradation. Hydrolysis dominates at acidic pH (t₁/₂ ≈ 24 hours), while oxidative pathways prevail in alkaline conditions. Arrhenius plots (Eₐ ≈ 50 kJ/mol) predict shelf-life under storage conditions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。